

Comprehensive Application Notes and Protocols for Nelfinavir Mesylate in Research Applications

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Compound Focus: Nelfinavir Mesylate

CAS No.: 159989-65-8

Cat. No.: S007595

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Introduction to Nelfinavir Mesylate

Nelfinavir Mesylate is a potent **human immunodeficiency virus (HIV) protease inhibitor** with a K_i of 2 nM, making it a valuable tool for antiviral research [1] [2]. Beyond its primary antiviral application, Nelfinavir has demonstrated **broad-spectrum biological activity** including antitumor effects, induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis in vitro and in vivo [2]. Additional research applications include anti-microbial effects against malaria, tuberculosis, SARS, and MERS-CoV, with recent investigations exploring its potential as a **radiosensitizer in oncology** clinical trials [2] [3] [4]. These diverse mechanisms and applications necessitate precise preparation and handling protocols to ensure experimental reproducibility.

Chemical and Physical Properties

Basic Chemical Characteristics

Table 1: Chemical Properties of Nelfinavir Mesylate

Property	Specification
Molecular Weight	663.89 g/mol [1] [2] [3]
Molecular Formula	$C_{32}H_{45}N_3O_4S \cdot CH_3SO_3H$ [2]
CAS Number	159989-65-8 [2] [3]
Purity	>98% [2] [3]
Alternate Names	AG-1343, AG1343 [2] [5]

Solubility Characteristics

Table 2: Solubility Profile of Nelfinavir Mesylate

Solvent	Maximum Concentration	Notes
DMSO	70-100 mg/mL (105-150 mM) [2] [3]	Preferred solvent for stock solutions
Ethanol	25-100 mg/mL [3] [5]	Suitable for stock solutions
Water	Insoluble [5]	Not recommended
Cell Culture Media	Variable	Requires dilution from concentrated stock

Stock Solution Preparation

Standard 10 mM Stock Solution Protocol

- Calculations:** Determine the required mass using the molecular weight (663.89 g/mol). For a 10 mM solution, reconstitute 5 mg of powder in 753 μ L of DMSO [2].
- Reconstitution Procedure:**

- Equilibrate the **Nelfinavir Mesylate** vial to room temperature before opening.
 - Gently tap the vial to settle the powder at the bottom.
 - Add the calculated volume of fresh, high-quality DMSO directly to the vial.
 - Cap the vial tightly and mix by gentle vortexing until the powder is completely dissolved.
 - Do not heat the solution to accelerate dissolution.
- **Quality Control:** Visually inspect the solution for clarity and absence of particulate matter. The final solution should appear clear and homogeneous.

Alternative Concentration Formulations

Table 3: Stock Solution Preparation Guide

Desired Concentration	Mass (mg)	DMSO Volume (µL)
10 mM	5 mg	753 µL [2]
50 mM	5 mg	151 µL [3]
100 mM	10 mg	151 µL [3]

Storage and Stability

Short-term and Long-term Storage Conditions

- **Lyophilized Powder:** Store at -20°C in a desiccated environment. The chemical remains stable for **24 months** in lyophilized form [2].
- **Reconstituted Solution:** Store at -20°C in tightly sealed vials. Use within **3 months** to prevent loss of potency [2].
- **Aliquoting:** Aliquot reconstituted solutions to avoid multiple freeze-thaw cycles (recommended: 5-20 µL aliquots depending on typical usage) [2].
- **Solution Stability Monitoring:** Discard any solution showing precipitation, discoloration, or cloudiness.

Experimental Working Concentrations

Antiviral Applications

Table 4: Antiviral Activity of Nelfinavir in Cell-Based Assays

Cell Line	Virus/Assay	Effective Concentration (EC ₅₀ /IC ₅₀)	Incubation Time
MT-4	HIV-1 (wild type)	0.02 µM [1]	5-7 days
PHA-PBMC	HIV-1 (BA-L isolate)	0.007 µM [1]	4-7 days
MT-4	Mutant HIV-1 (nelfinavir-selected)	2.44 µM [1]	5-7 days
Vero	MERS-CoV	0.08 µM [3]	Protocol dependent

Oncology and Cell Biology Applications

Table 5: Non-Antiviral Applications of Nelfinavir

Application	Cell Line/Model	Effective Concentration	Key Effects
HSP90 Inhibition	HER2+ Breast Cancer	5-20 µM [2]	Selective growth inhibition
ER Stress Induction	Various Cancer Cells	5-25 µM [2] [5]	Autophagy, apoptosis
Transporter Inhibition	Caco-2	IC ₅₀ = 1.4 µM [1]	P-glycoprotein inhibition

Application	Cell Line/Model	Effective Concentration	Key Effects
SLS Inhibition	S. pyogenes	IC ₅₀ = 6 μM [5]	Virulence factor reduction
Radiosensitization	Pancreatic Cancer	1250 mg orally twice daily (clinical) [4]	Enhanced radiation response

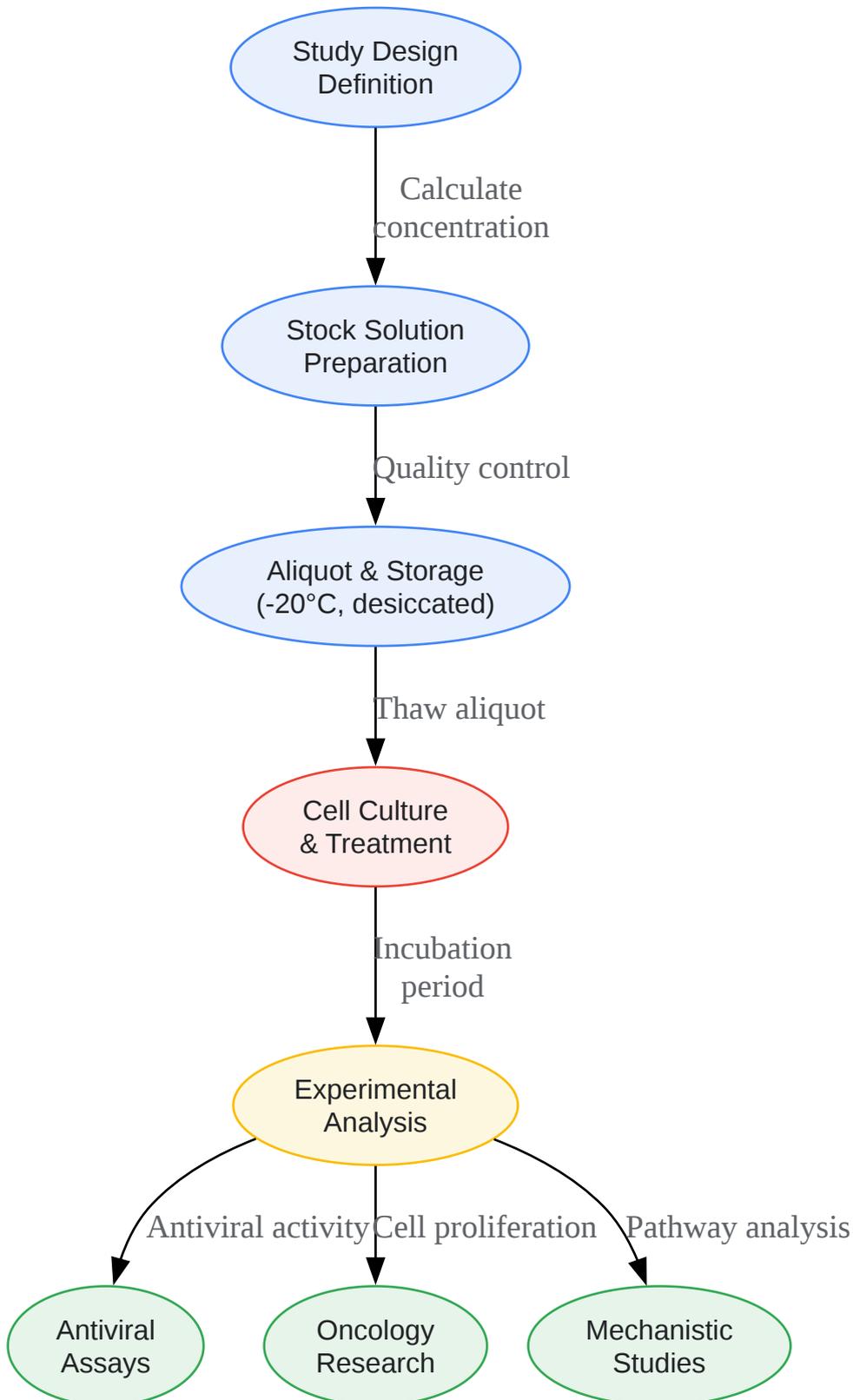
In Vivo Formulation Guidelines

For animal studies, Nelfinavir can be formulated using the following validated protocol [5]:

- **Preparation of DMSO Master Liquid:** Pre-dissolve Nelfinavir in DMSO at 25 mg/mL (42.06 mM).
- **Standard In Vivo Formulation:**
 - Composition: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O
 - Preparation: Mix 50 μL of 25 mg/mL DMSO stock with 400 μL PEG300, then add 50 μL Tween-80, and finally 500 μL ddH₂O
 - Final concentration: 1.25 mg/mL (2.20 mM)
 - Administration: Use immediately after preparation
- **Alternative Lipid-based Formulation:**
 - Composition: 5% DMSO, 95% corn oil
 - Final concentration: 0.5 mg/mL (0.88 mM)

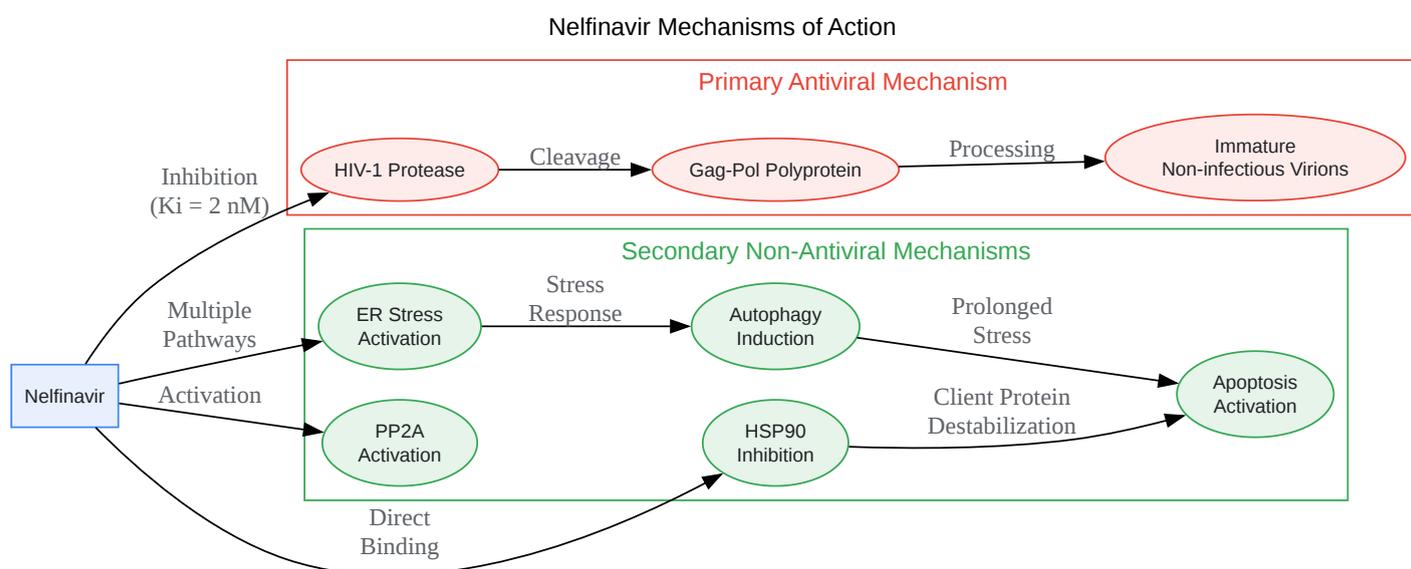
Experimental Workflows

Nelfinavir Experimental Workflow



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Mechanism of Action and Signaling Pathways



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Quality Control and Troubleshooting

Common Preparation Issues and Solutions

- **Precipitation:** If precipitation occurs during dilution, briefly warm the solution to 37°C with gentle mixing. Avoid excessive heating.
- **Loss of Potency:** Use fresh DMSO with low water content (<0.1%) as moisture accelerates degradation.
- **Cell Toxicity:** Include DMSO vehicle controls in experiments. Final DMSO concentration should typically not exceed 0.1% in cell culture.
- **Variable Results:** Ensure consistent administration with respect to meals in in vivo studies, as clinical data shows administration with food optimizes bioavailability [6].

Safety and Regulatory Considerations

Nelfinavir Mesylate is labeled "**For Research Use Only**" and has not been approved, cleared, or licensed by the FDA or other regulatory entities for any purpose other than as specified in its approved pharmaceutical product [2]. Researchers should not use any product for diagnostic or therapeutic purposes unless properly licensed. All handling should follow institutional chemical safety guidelines.

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